molecular formula C21H18ClNO4S B11631741 N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-methylbenzamide

N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-methylbenzamide

Cat. No.: B11631741
M. Wt: 415.9 g/mol
InChI Key: XPGKYPQBYKKHMV-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-METHYLBENZAMIDE is a complex organic compound that features a sulfonamide group, a methoxy group, and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-METHYLBENZAMIDE typically involves multi-step organic reactions. One possible route could involve:

    Formation of the sulfonamide group: Reacting 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline under basic conditions to form the sulfonamide intermediate.

    Coupling with 2-methylbenzoic acid: The intermediate is then coupled with 2-methylbenzoic acid using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Investigation as a building block for advanced materials.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its unique structure.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROBENZENESULFONYL)-N-PHENYL-2-METHYLBENZAMIDE
  • N-(4-METHOXYBENZENESULFONYL)-N-(4-CHLOROPHENYL)-2-METHYLBENZAMIDE

Uniqueness

N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-METHYLBENZAMIDE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H18ClNO4S

Molecular Weight

415.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-methylbenzamide

InChI

InChI=1S/C21H18ClNO4S/c1-15-5-3-4-6-20(15)21(24)23(17-9-11-18(27-2)12-10-17)28(25,26)19-13-7-16(22)8-14-19/h3-14H,1-2H3

InChI Key

XPGKYPQBYKKHMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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